molecular formula C11H15NOS B15240056 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one

Cat. No.: B15240056
M. Wt: 209.31 g/mol
InChI Key: ZQSXXJIARFBZQA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one is a chemical compound that features a pyrrolidine ring and a thiophene ring connected by a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-2-yl)-1-(furan-2-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Pyrrolidin-2-yl)-1-(benzofuran-2-yl)propan-1-one: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

2-(Pyrrolidin-2-yl)-1-(thiophen-2-yl)propan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-pyrrolidin-2-yl-1-thiophen-2-ylpropan-1-one

InChI

InChI=1S/C11H15NOS/c1-8(9-4-2-6-12-9)11(13)10-5-3-7-14-10/h3,5,7-9,12H,2,4,6H2,1H3

InChI Key

ZQSXXJIARFBZQA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN1)C(=O)C2=CC=CS2

Origin of Product

United States

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